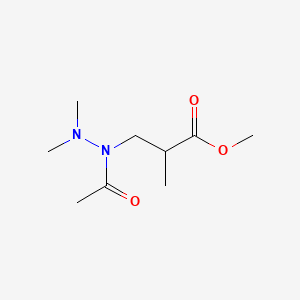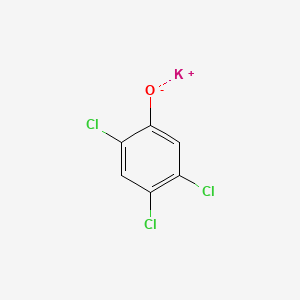
Potassium 2,4,5-trichlorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,4,5-trichlorophenolate is a chemical compound with the molecular formula C₆H₂Cl₃KO. It is the potassium salt of 2,4,5-trichlorophenol, a chlorinated phenol. This compound is known for its use in various industrial applications, particularly as a fungicide and herbicide. Its structure consists of a phenol ring substituted with three chlorine atoms at positions 2, 4, and 5, and a potassium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium 2,4,5-trichlorophenolate can be synthesized through the neutralization of 2,4,5-trichlorophenol with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 2,4,5-trichlorophenol is dissolved in water, and potassium hydroxide is added gradually. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving continuous stirring and precise control of reactant concentrations. The final product is usually obtained through crystallization and subsequent drying.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. These reactions can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, leading to the removal of chlorine atoms and the formation of less chlorinated phenols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less chlorinated phenols and potentially phenol itself.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium 2,4,5-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated aromatic compounds.
Biology: The compound is studied for its effects on microbial communities and its potential use as a biocide.
Medicine: Research is ongoing into its potential use in developing new antimicrobial agents.
Industry: It is widely used as a fungicide and herbicide, particularly in agriculture and wood preservation.
Mécanisme D'action
The mechanism of action of potassium 2,4,5-trichlorophenolate involves its interaction with cellular components, particularly in microorganisms. The compound disrupts cellular membranes and inhibits essential enzymatic processes, leading to cell death. Its molecular targets include membrane proteins and enzymes involved in energy production and cellular respiration.
Comparaison Avec Des Composés Similaires
2,4,6-Trichlorophenol: Similar in structure but with the chlorine atoms at different positions. It has similar biocidal properties but different reactivity.
2,4-Dichlorophenol: Lacks one chlorine atom compared to potassium 2,4,5-trichlorophenolate. It is less potent as a biocide but still widely used.
Pentachlorophenol: Contains five chlorine atoms and is a more potent biocide but also more toxic.
Uniqueness: this compound is unique due to its specific substitution pattern, which gives it distinct chemical and biological properties. Its balance of efficacy and toxicity makes it a valuable compound in various applications, particularly where a potent biocide is required.
Propriétés
Numéro CAS |
35471-43-3 |
|---|---|
Formule moléculaire |
C6H2Cl3KO |
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
potassium;2,4,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.K/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H;/q;+1/p-1 |
Clé InChI |
NBMMDJIFROGEQN-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[K+] |
Numéros CAS associés |
95-95-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



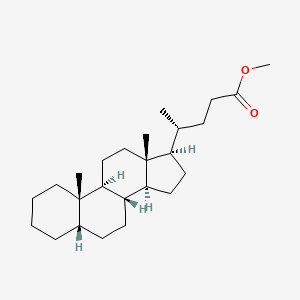
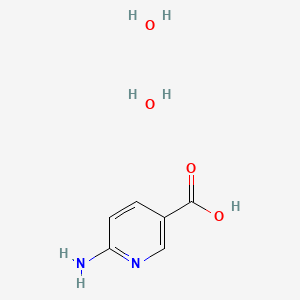

![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

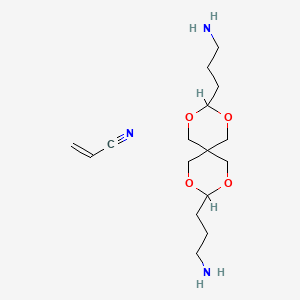
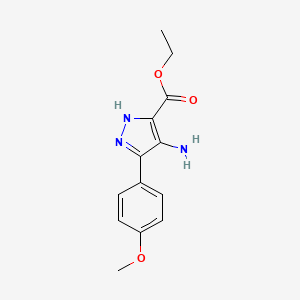
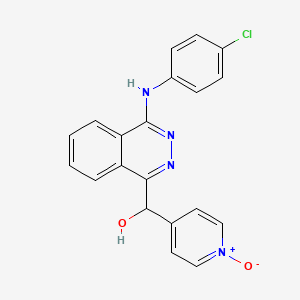
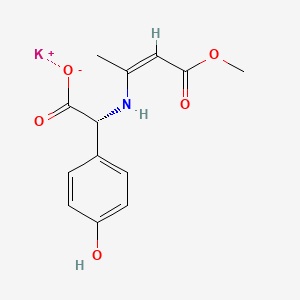

![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
